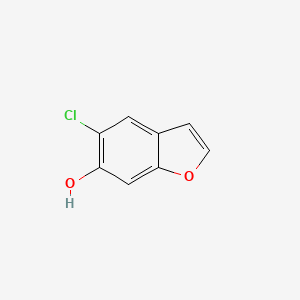

5-Chlorobenzofuran-6-ol

CAS No.:

Cat. No.: VC15884127

Molecular Formula: C8H5ClO2

Molecular Weight: 168.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5ClO2 |

|---|---|

| Molecular Weight | 168.57 g/mol |

| IUPAC Name | 5-chloro-1-benzofuran-6-ol |

| Standard InChI | InChI=1S/C8H5ClO2/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,10H |

| Standard InChI Key | PKLGJESGGTWQQW-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC2=CC(=C(C=C21)Cl)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Chlorobenzofuran-6-ol consists of a benzofuran core—a benzene ring fused to a furan ring—with substituents at the 5th and 6th positions. The chlorine atom at position 5 and the hydroxyl group at position 6 create distinct electronic effects: the chlorine withdraws electrons via inductive effects, while the hydroxyl group contributes hydrogen-bonding capability. The IUPAC name for this compound is 5-chloro-1-benzofuran-6-ol, and its canonical SMILES representation is Oc1cc2occc2cc1Cl, reflecting the connectivity of atoms .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 168.57 g/mol |

| SMILES | Oc1cc2occc2cc1Cl |

| InChI Key | PKLGJESGGTWQQW-UHFFFAOYSA-N |

| Density | Not reported |

| Melting Point | Not reported |

The absence of reported density and melting point data highlights gaps in publicly available physicochemical characterization, underscoring the need for further experimental studies .

Chemical Reactivity and Functional Transformations

Electrophilic and Nucleophilic Reactions

The chlorine atom at position 5 renders the compound susceptible to nucleophilic aromatic substitution. For example, reaction with sodium methoxide could replace chlorine with a methoxy group. Conversely, the hydroxyl group at position 6 participates in oxidation reactions, potentially forming a ketone or quinone structure under strong oxidizing conditions.

Reductive Pathways

Reduction of the hydroxyl group using agents like lithium aluminum hydride () could yield a deoxygenated derivative, while catalytic hydrogenation might saturate the furan ring, altering the compound’s aromaticity.

Research Applications and Biological Relevance

Materials Science

Benzofuran derivatives are valued in polymer chemistry for their rigid, planar structures. The chlorine and hydroxyl groups in 5-Chlorobenzofuran-6-ol could enhance thermal stability or facilitate cross-linking in resin formulations.

Medicinal Chemistry

Although direct studies on this compound are sparse, structurally related benzofurans exhibit antimicrobial and anti-inflammatory activities. For instance, the hydroxyl group may chelate metal ions in enzymatic active sites, while the chlorine atom could modulate lipophilicity and membrane permeability.

Comparative Analysis with Structural Analogs

5-Chlorobenzofuran vs. 5-Chlorobenzofuran-6-ol

The absence of the 6-hydroxy group in 5-chlorobenzofuran reduces its hydrogen-bonding capacity, limiting solubility in polar solvents. This difference significantly impacts reactivity and potential biological interactions.

6-Hydroxybenzofuran vs. 5-Chlorobenzofuran-6-ol

The lack of a chlorine atom in 6-hydroxybenzofuran decreases its electron-deficient character, making it less reactive in electrophilic substitutions but more soluble in aqueous media.

Future Research Directions

-

Physicochemical Profiling: Experimental determination of melting point, solubility, and stability under varying conditions.

-

Biological Screening: In vitro assays to evaluate antimicrobial, anticancer, and anti-inflammatory potential.

-

Materials Development: Exploration of applications in organic electronics or advanced polymer composites.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume